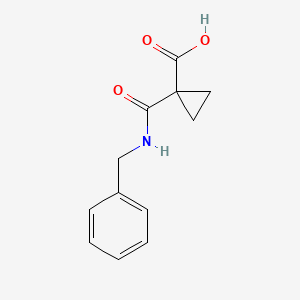

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

CAS No.: 196211-13-9

Cat. No.: VC4956030

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196211-13-9 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 |

| IUPAC Name | 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) |

| Standard InChI Key | ZIPURTBBOFIUNR-UHFFFAOYSA-N |

| SMILES | C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity typically exceeding 97% . Its IUPAC name reflects the substitution pattern: a cyclopropane ring bearing both a benzylcarbamoyl group (-NH-CO-Benzyl) and a carboxylic acid (-COOH) at the 1-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 196211-13-9 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Purity | >97% |

| Functional Groups | Carboxylic acid, Benzylcarbamoyl, Cyclopropane |

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational stability. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: cyclopropane -CH₂- protons typically appear as multiplets between δ 1.2–1.7 ppm, while aromatic protons from the benzyl group resonate near δ 7.2–7.4 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretching at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2932 cm⁻¹) .

Synthesis and Structural Modification

Suzuki-Miyaura Cross-Coupling Reactions

A prominent synthesis route involves 1-(4-bromophenyl)cyclopropane-1-carboxylic acid as a precursor. In a 1,4-dioxane/water solvent system, this intermediate undergoes palladium-catalyzed Suzuki-Miyaura coupling with substituted boronic acids to yield biphenyl derivatives .

Representative Reaction Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Solvent: 1,4-Dioxane:H₂O (4:1)

-

Temperature: 80–100°C

-

Yield: 60–85%

| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | Hek-293 (Normal) |

|---|---|---|---|

| 3a | 10.14 ± 2.05 | 10.78 ± 2.58 | >100 |

| 3j | 9.92 ± 0.97 | 9.54 ± 0.85 | >100 |

| Tamoxifen | 4.21 ± 0.34 | 5.12 ± 0.41 | 85.6 ± 3.2 |

Key findings:

-

Compound 3j (benzyloxy-substituted) showed potent activity comparable to Tamoxifen.

-

Selectivity indices (SI >10) suggest preferential toxicity toward cancer cells over normal Hek-293 cells .

Mechanism of Action

Molecular docking studies indicate that the biphenyl moiety engages in π-π stacking and hydrogen bonding with estrogen receptor alpha (ERα), mimicking endogenous ligand interactions . The cyclopropane ring’s rigidity may enhance binding affinity by reducing conformational entropy loss upon receptor engagement.

Applications in Organic Synthesis

Building Block for Biphenyl Systems

The compound serves as a versatile intermediate in synthesizing biphenyl carboxylic acids, which are prevalent in:

-

Pharmaceuticals: Angiotensin II receptor blockers, kinase inhibitors.

-

Materials Science: Liquid crystals, metal-organic frameworks (MOFs).

Functionalization Strategies

-

Esterification: Conversion to methyl/ethyl esters for improved lipophilicity.

-

Amide Formation: Coupling with amines to yield prodrugs or targeted delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume